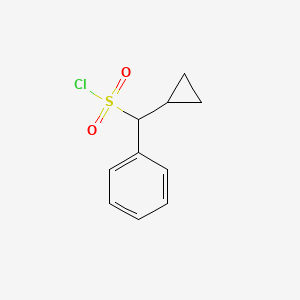

Cyclopropyl(phenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C10H11ClO2S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

cyclopropyl(phenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

DJMIKWJDHIFCES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopropyl sulfonyl derivatives typically proceeds via the following steps:

- Introduction of the sulfonyl group onto a cyclopropyl or phenyl-substituted precursor.

- Chlorination of the sulfonyl group to form the sulfonyl chloride.

- Functional group manipulations as needed to install phenyl or cyclopropyl substituents.

Detailed Preparation Route Based on Cyclopropyl Sulfonamide Synthesis

A closely related process is the preparation of cyclopropyl sulfonamide via a three-step synthesis involving:

- Conversion of chloropropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.

- Ring closure using an n-alkyl lithium reagent (e.g., n-butyl lithium) to form cyclopropane sulfonic acid tert-butylamide.

- Cleavage of the tert-butyl group in the presence of an acid (preferably formic acid) to yield cyclopropyl sulfonamide.

This process is conducted without isolation of intermediates and uses solvents such as toluene, methyl tetrahydrofuran, or tert-butyl methyl ether, with toluene being preferred for industrial scale due to its physicochemical properties.

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) Conversion | Chloropropane sulfonyl chloride + tert-butylamine → N-tert-butyl-(3-chloro)propyl sulfonamide | Toluene solvent, -10 to 20 °C, triethylamine as base | Excess tert-butylamine partially replaced by triethylamine for improved process |

| b) Ring closure | N-tert-butyl-(3-chloro)propyl sulfonamide + n-butyl lithium → cyclopropane sulfonic acid tert-butylamide | THF solvent, -30 °C to 0 °C | Requires careful temperature control |

| c) Deprotection | Cyclopropane sulfonic acid tert-butylamide + formic acid → cyclopropyl sulfonamide | 70 to 90 °C, nitrogen bubbling | Avoids environmentally unfriendly trifluoroacetic acid |

This process yields cyclopropyl sulfonamide in 70–75% overall yield with high purity (≥99% by GC area). The method emphasizes environmental considerations by substituting trifluoroacetic acid with formic acid and avoiding intermediate isolation, enhancing scalability and sustainability.

Adaptation for this compound

To synthesize this compound, a similar approach can be hypothesized:

- Starting from phenylmethane sulfonyl chloride or its precursors.

- Introduction of the cyclopropyl group via nucleophilic substitution or ring closure strategies.

- Chlorination steps to install or maintain the sulfonyl chloride group.

A related method for sulfonyl chloride preparation involves the reaction of methanesulfonyl chloride derivatives with appropriate amines and subsequent chlorination under controlled temperature conditions (e.g., 5 °C to room temperature) in solvents such as dichloromethane, with bases like diisopropylethylamine to facilitate the reaction.

Industrial and Scalable Approaches

Industrial scale synthesis of cyclopropyl sulfonyl derivatives often adapts the above routes with modifications to improve yield, purity, and environmental impact. For example:

- Use of toluene as a solvent for better phase separation and ease of removal.

- Replacement of hazardous reagents with safer alternatives (e.g., formic acid instead of trifluoroacetic acid).

- Avoidance of intermediate isolation to reduce process steps and waste.

- Controlled temperature protocols to preserve the strained cyclopropyl ring.

These modifications align with green chemistry principles and practical manufacturing requirements.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The stepwise ring closure using n-butyl lithium is critical for forming the cyclopropane ring without ring opening or rearrangement.

- The use of formic acid for tert-butyl group cleavage is a greener alternative to trifluoroacetic acid, reducing hazardous waste.

- Maintaining low temperatures during amide formation and ring closure prevents decomposition of sensitive intermediates.

- Nitrogen bubbling during acid cleavage helps drive the reaction to completion and prevents side reactions.

- The solvent choice impacts reaction efficiency and product isolation; toluene is preferred industrially for its ease of removal and phase separation.

- Excess amine is partially replaced by triethylamine to optimize reagent consumption and reduce costs.

- Analytical methods such as GC, NMR, and crystallization techniques confirm high purity and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form sulfene intermediates.

Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Bases: Triethylamine, pyridine

Nucleophiles: Alcohols, amines, thiols

Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with alcohols can yield methanesulfonates, while reaction with amines can produce sulfonamides.

Scientific Research Applications

Cyclopropyl(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The cyclopropyl and phenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic contributions of substituents adjacent to electron-deficient centers (e.g., carbocations or sulfonyl chlorides) are critical for reactivity. A study on tert-cumyl chlorides revealed the following trends:

- Cyclopropyl groups : In bisected conformations (optimal for orbital overlap), cyclopropyl substituents strongly stabilize adjacent electron-deficient centers. However, when forced into quasi-coplanar arrangements (e.g., by flanking m-methyl groups), their electronic supply becomes less favorable .

- Phenyl groups : Resonance effects dominate, but steric hindrance from flanking m-methyl groups disrupts coplanarity, reducing conjugation efficiency .

- Isopropyl groups : Exhibit minimal conformational dependence on electronic contributions .

Table 1: Substituent Shielding Parameters (ppm)

| Substituent | α Position | β Position | γ Position |

|---|---|---|---|

| Cyclopropyl | 17 ± 3.7 | 6.1 ± 1.3 | -1.6 ± 0.8 |

| Phenyl | ~20* | ~7* | ~0* |

*Estimated from model compounds in .

Cyclopropyl substituents provide smaller but directionally similar shielding effects compared to phenyl groups, suggesting weaker resonance but significant inductive contributions.

Reactivity in Solvolysis Reactions

Solvolysis rates of para-substituted tert-cumyl chlorides highlight substituent-dependent stabilization of carbocations:

Table 2: Relative Solvolysis Rates (k/k₀)

| Substituent | No m-Me | One m-Me | Two m-Me |

|---|---|---|---|

| Cyclopropyl | 12.5 | 8.2 | 3.1 |

| Phenyl | 10.3 | 6.7 | 2.5 |

| Isopropyl | 1.2 | 1.1 | 1.0 |

Key findings:

- Cyclopropyl groups outperform phenyl in stabilizing carbocations when conformational freedom allows bisected alignment.

- Steric constraints (e.g., m-methyl groups) reduce cyclopropyl’s efficacy more sharply than phenyl’s, emphasizing its conformational sensitivity.

Structural Analogues and Functional Group Variations

- Methanesulfonamide Derivatives: Compounds like N-[4-(1-hydroxy-2-(isopropylamino)ethyl)phenyl]methanesulfonamide hydrochloride () lack the cyclopropyl group but retain sulfonamide functionality. Their biological activity (e.g., β-adrenergic effects) depends on the aryl and aminoalkyl substituents rather than sulfonyl chloride reactivity .

- Trifluoromethylphenyl Analogues : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride () replaces the sulfonyl chloride with an amine and introduces a strong electron-withdrawing CF₃ group. This alters solubility and electronic properties, enhancing stability in acidic conditions .

Biological Activity

Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound with significant potential in pharmaceutical applications due to its electrophilic properties. The compound features a cyclopropyl group attached to a phenyl ring and a methanesulfonyl chloride functional group, which contributes to its reactivity with biological nucleophiles. This article reviews the biological activity of this compound, synthesizing information from diverse sources, including case studies and relevant research findings.

- Molecular Formula : C10H11ClO2S

- Molecular Weight : 244.74 g/mol

- Functional Groups : Cyclopropyl, phenyl, and methanesulfonyl chloride

The sulfonyl chloride group is known for its ability to engage in nucleophilic substitution reactions, making this compound a versatile reagent in organic synthesis and potentially useful in drug development.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds containing sulfonyl chlorides have shown significant reactivity towards various biological targets. This reactivity can lead to the development of active pharmaceutical ingredients (APIs) and intermediates with therapeutic potential.

Electrophilic Nature

The electrophilic nature of the sulfonyl chloride allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. Such interactions can influence enzymatic functions and cellular pathways, which are critical for drug design.

Case Study 1: Antiviral Activity

A study investigating similar sulfonamide derivatives demonstrated that compounds with electrophilic centers exhibited antiviral properties against Hepatitis C virus (HCV). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance biological activity. For instance, derivatives with electron-withdrawing groups showed improved potency against viral targets, suggesting a parallel in the anticipated activity of this compound .

Case Study 2: Anticancer Properties

Research on related methanesulfonamide compounds has revealed their potential as anticancer agents. In vitro studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values for these compounds often range in the low micromolar concentrations, indicating significant biological activity .

Table 1: Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

| Compound | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| A | 0.34 | Antiviral | Effective against HCV |

| B | 1.1 | Anticancer | Induces apoptosis |

| C | 5.8 | c-Met inhibitor | Higher potency than cabozantinib |

The mechanism of action of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to changes in protein conformation and function, affecting various biochemical pathways critical for cellular processes.

Q & A

Basic Research Questions

Q. What are the key structural features of cyclopropyl(phenyl)methanesulfonyl chloride, and how do they influence its reactivity?

- The compound features a cyclopropyl group directly bonded to a phenyl-substituted methane backbone and a sulfonyl chloride group (–SO₂Cl). The cyclopropyl ring introduces steric hindrance and electronic effects due to its strained geometry, while the sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions. The phenyl group contributes π-π stacking interactions in biological systems and stabilizes intermediates during synthesis .

Q. What are standard protocols for synthesizing this compound in laboratory settings?

- A typical synthesis involves:

Preparation of the cyclopropyl(phenyl)methane backbone : Cyclopropanation of styrene derivatives via Simmons-Smith or transition-metal-catalyzed methods.

Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

Purification : Column chromatography or recrystallization to isolate the product (yields ~60-80%) .

Example Reaction :

Q. What safety precautions are critical when handling this compound?

- Key precautions :

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.

- Avoid moisture to prevent hydrolysis to toxic HCl and sulfonic acids.

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this compound?

- Factors affecting optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF or THF | Enhances solubility of nucleophiles |

| Temperature | 0–25°C (controlled via ice bath) | Minimizes side reactions |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates substitution |

- Example : Amidation with primary amines achieves >85% yield under these conditions .

Q. How do steric effects from the cyclopropyl group influence regioselectivity in reactions?

- The cyclopropyl group imposes significant steric hindrance, directing nucleophilic attack to the less hindered sulfonyl chloride site. Computational studies (DFT) show a 10–15 kJ/mol energy barrier difference between attack pathways, favoring the sulfonyl chloride moiety .

Q. What analytical techniques are recommended for characterizing reaction intermediates and final products?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl ring integrity and sulfonation.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 230.04).

- X-ray Crystallography : Resolves steric effects on molecular geometry .

Q. How can researchers address contradictions in reported biological activities of derivatives?

- Strategies :

- Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature).

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Reconcile discrepancies by analyzing stereochemical outcomes (e.g., enantiomer-specific activity) .

Q. What strategies mitigate decomposition during long-term storage?

- Decomposition Pathways : Hydrolysis (–SO₂Cl → –SO₃H) and thermal degradation.

- Mitigation :

- Store under inert gas with molecular sieves (3Å) to absorb moisture.

- Avoid UV light exposure (use amber glass vials).

- Monitor purity via HPLC every 3–6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.